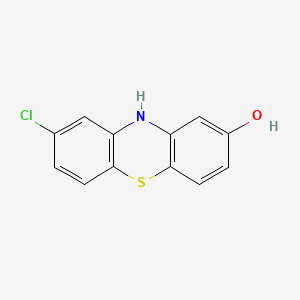

8-Chloro-10H-phenothiazin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-10H-phenothiazin-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNOS/c13-7-1-3-11-9(5-7)14-10-6-8(15)2-4-12(10)16-11/h1-6,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVXEUJFLBKGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC3=C(S2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347245 | |

| Record name | 8-Chloro-10H-phenothiazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5909-61-5 | |

| Record name | 8-Chloro-10H-phenothiazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Chloro 10h Phenothiazin 2 Ol

Established Synthetic Routes to the 8-Chloro-10H-phenothiazin-2-ol Core

The construction of the this compound core relies on established methods for forming the tricyclic phenothiazine (B1677639) ring system. These methods often involve the cyclization of appropriately substituted diphenyl sulfides. wikipedia.org

Precursor Chemical Intermediates and Their Roles

The synthesis of the target compound necessitates specific precursor molecules that provide the necessary chloro and hydroxyl functionalities at the desired positions. Key intermediates include:

2-Amino-4-chlorobenzenethiol : This compound serves as a crucial precursor, providing the chlorinated benzene (B151609) ring and the thiol group required for the formation of the thiazine (B8601807) ring. nih.gov

Substituted catechols or their derivatives : To introduce the hydroxyl group at the 2-position, a catechol-derived starting material is often employed.

The general strategy involves the reaction between these two types of precursors to form a diaryl sulfide (B99878) intermediate, which then undergoes cyclization to yield the phenothiazine core.

Reaction Conditions and Catalysis for Phenothiazine Ring Formation

The formation of the phenothiazine ring from a diaryl sulfide intermediate can be achieved through several methods, including:

Ullmann-type cyclization : This reaction often involves heating the diaryl sulfide in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent like ethanol (B145695) or dimethylformamide (DMF). nih.govresearchgate.net

Smiles rearrangement followed by cyclization : Under certain basic conditions, an o-aminodiphenyl sulfide can undergo a Smiles rearrangement to form an o-mercaptodiphenylamine, which then cyclizes to the phenothiazine product. researchgate.net The course of the reaction, whether it proceeds via direct cyclization or rearrangement, can be influenced by the reaction conditions. nih.gov

Metal-catalyzed cross-coupling reactions : More modern approaches utilize transition metal catalysts, such as those based on iron, copper, or palladium, to facilitate the C-S and C-N bond formations required for the phenothiazine ring system. researchgate.net For instance, iron-catalyzed tandem C-S/C-N cross-coupling reactions have been developed as an environmentally benign and efficient method. researchgate.net Ligand-free copper(I)-catalyzed cascade reactions have also been employed to synthesize phenothiazines with excellent regioselectivity. researchgate.net

Optimization Strategies for Enhanced Yield and Purity

To improve the efficiency of the synthesis, various optimization strategies are employed. These include:

Catalyst selection : The choice of catalyst and ligands can significantly impact the reaction rate and yield. For example, high-purity iron sulfate (B86663) has been shown to be effective in iron-catalyzed methods. researchgate.net

Reaction conditions : Fine-tuning parameters such as temperature, reaction time, and the choice of base and solvent is crucial for maximizing the yield and minimizing the formation of byproducts.

Purification techniques : After the reaction, purification methods such as recrystallization or column chromatography are used to isolate the desired product with high purity.

Derivatization and Structural Modifications of this compound

The core structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary positions for functionalization are the nitrogen atom of the thiazine ring (N-10) and the hydroxyl group at the 2-position. rsc.org

Functionalization at the Phenothiazine Nitrogen (N-10) Position

The nitrogen atom at the N-10 position is a common site for introducing various substituents to modulate the properties of the phenothiazine molecule. rsc.org

N-Alkylation : The introduction of alkyl groups at the N-10 position is a widely used modification. This is typically achieved by reacting the phenothiazine with an alkyl halide in the presence of a base. nih.gov For example, N,N-dialkylaminoalkyl groups can be introduced by reacting with the corresponding hydrochlorides in boiling dioxane with sodium hydroxide. nih.gov Phase-transfer catalysis (PTC) has also been employed for the alkylation of phenothiazines with various alkyl and alkenyl halides. beilstein-journals.org

N-Arylation : The attachment of aryl groups to the N-10 position can be accomplished through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using palladium or copper catalysts, is a common method for this transformation. lp.edu.uaresearchgate.net Diaryliodonium salts have also been utilized as arylation reagents in recent years. researchgate.net

Buchwald-Hartwig Cross-Coupling Protocols

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone in the formation of carbon-nitrogen bonds, pivotal for constructing the phenothiazine core. nrochemistry.comorganic-synthesis.commdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nrochemistry.comorganic-chemistry.org The general mechanism proceeds through a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. organic-synthesis.com

For the synthesis of phenothiazine derivatives, this protocol facilitates the crucial C-N ring closure. Researchers have developed one-pot procedures that combine Suzuki coupling with Buchwald-Hartwig amination to create diversely functionalized phenothiazines. nih.gov In a typical sequence, an aryl halide can first undergo a Suzuki coupling to introduce a substituent, followed by a Buchwald-Hartwig amination to form the heterocyclic ring, all catalyzed by the same palladium catalyst. nih.gov To prevent undesired side reactions, such as the homocoupling of the amine, the choice of base and reaction sequence is critical. nih.gov For instance, a weaker base like cesium fluoride (B91410) can be used in the initial Suzuki step, followed by a stronger alkoxide base like sodium tert-butoxide (NaOtBu) for the subsequent amination. nih.gov

The versatility of the Buchwald-Hartwig reaction is demonstrated by its tolerance for various functional groups and its applicability to complex molecules. mdpi.com The choice of phosphine (B1218219) ligands, such as BINAP, DPPF, or bulky alkylphosphines, is crucial for the efficiency of the coupling, especially when less reactive aryl chlorides are used as substrates. organic-synthesis.comorganic-chemistry.org

Table 1: Key Components in Buchwald-Hartwig Synthesis of Phenothiazine Scaffolds

| Component | Role | Examples |

|---|---|---|

| Aryl Halide/Triflate | Electrophilic partner | 2-Bromothiophenol derivatives, Aryl chlorides |

| Amine | Nucleophilic partner | Substituted anilines |

| Palladium Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd(dba)₂ |

| Ligand | Stabilizes and activates the catalyst | BINAP, XPhos, BrettPhos, Bulky alkylphosphines |

| Base | Promotes reductive elimination | NaOtBu, Cs₂CO₃, K₂CO₃ |

Modifications to the Hydroxyl Group (C-2)

The hydroxyl group at the C-2 position of this compound serves as a versatile chemical handle for post-synthetic modifications, allowing for the synthesis of a wide array of derivatives. smolecule.com This functionality can undergo several key chemical transformations.

Oxidation: The hydroxyl group can be oxidized to generate corresponding ketone derivatives. evitachem.com Furthermore, the sulfur atom in the phenothiazine ring is susceptible to oxidation, readily forming sulfoxides. mdpi.comchemrxiv.orgnih.gov This transformation can be achieved using various oxidizing agents, including hydrogen peroxide or even through electrochemical methods. chemrxiv.orgnih.gov The resulting sulfoxide (B87167) metabolites often exhibit distinct biological and physicochemical properties. chemrxiv.org

Substitution and Acylation: The hydroxyl group can be substituted by other functional groups via nucleophilic substitution reactions. evitachem.com A common modification is acetylation, where the hydroxyl group is converted to an acetoxy group. smolecule.com This can be achieved using acetyl chloride or acetic anhydride. Such modifications can influence the molecule's lipophilicity and metabolic stability.

Table 2: Potential Modifications at the C-2 Hydroxyl Group

| Reaction Type | Reagent Examples | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketone |

| Acetylation | Acetyl chloride, Acetic anhydride | Acetoxy |

Substitution Pattern Influence on Reactivity and Molecular Characteristics

The reactivity and molecular properties of the phenothiazine scaffold are significantly influenced by the nature and position of its substituents. acs.orgcdnsciencepub.com In this compound, the presence of an electron-withdrawing chlorine atom at the C-8 position and an electron-donating hydroxyl group at the C-2 position creates a distinct electronic profile.

Regioselective Synthesis of Isomeric Forms and Analogues

Achieving regioselectivity is a critical challenge in the synthesis of substituted phenothiazines. researchgate.net The synthesis of specific isomers, such as this compound, requires precise control over the cyclization step.

Several strategies have been developed to address this challenge. Iron-catalyzed C-S/C-N cross-coupling reactions have emerged as an efficient method for the regioselective synthesis of phenothiazine derivatives. researchgate.netresearchgate.net These methods are noted for their high regioselectivity and tolerance of various functional groups. researchgate.net Another approach involves the Smiles rearrangement, where an appropriately substituted diaryl sulfide can be induced to cyclize into the desired phenothiazine core. smolecule.com

The classical Bernthsen thionation, which involves reacting a diarylamine with sulfur, often yields a mixture of isomers due to multiple possible cyclization sites, particularly on asymmetrically substituted rings. researchgate.net For example, the cyclization of an N-aryl researchgate.netnih.govbenzodioxol-5-amine can result in both linear and angular fused phenothiazine isomers. researchgate.net The development of one-pot tandem reactions, such as a Rh(III)-catalyzed C-H thiolation followed by a Cu(II)-catalyzed C-N amination, represents a significant advancement in achieving atom economy and regioselectivity in phenothiazine synthesis. smolecule.comresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenothiazines, aiming to develop more environmentally benign and sustainable processes. rsc.org

Solvent-Free Synthesis and Sustainable Reaction Media

A key focus of green synthesis is the reduction or elimination of volatile organic solvents. Several solvent-free methods for phenothiazine synthesis have been reported. One such method involves the direct grinding of reactants in a solid-phase reaction, which offers mild reaction conditions, short reaction times, and high yields. google.comrsc.org

Microwave-assisted synthesis has also been established as a facile and efficient green methodology. acgpubs.orgmdpi.com These reactions can often be performed under solvent-free conditions or on a solid support, leading to significant reductions in reaction time and sometimes improved yields compared to conventional heating methods. mdpi.com The use of ionic liquids as a reaction medium is another innovative approach being explored, which can offer advantages in terms of recyclability and enhancing reaction rates. smolecule.com

Catalyst Design for Eco-Friendly Processes

The design of eco-friendly catalysts is another crucial aspect of green phenothiazine synthesis. While palladium catalysts are highly effective, their cost and potential toxicity are drawbacks. diva-portal.org Consequently, there is a growing interest in developing catalysts based on more abundant and less toxic metals. Iron-catalyzed reactions have been successfully developed for the tandem C-S/C-N cross-coupling synthesis of phenothiazines, offering an environmentally benign and efficient alternative to palladium and copper-based systems. researchgate.net

Furthermore, the development of recyclable organophotoredox catalysts represents a significant step towards sustainable organic synthesis. eurekalert.orgrsc.org Phenothiazine derivatives themselves have been used as organophotocatalysts. rsc.orgdiva-portal.org Recent research has focused on creating novel phenothiazine-based photocatalysts with enhanced stability and recyclability, which can be recovered and reused multiple times without a significant loss of activity. eurekalert.orgrsc.org These catalysts can drive various photochemical reactions using visible light as a clean energy source. rsc.orgeurekalert.org

Table 3: Green Chemistry Strategies for Phenothiazine Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Solvent-Free Synthesis | Reactions conducted by grinding solid reactants or using microwave irradiation without a solvent. google.comrsc.orgacgpubs.org | Reduced waste, simplified workup, lower environmental impact. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. mdpi.com | Shorter reaction times, often higher yields, energy efficiency. |

| Iron Catalysis | Use of inexpensive and non-toxic iron salts as catalysts for cross-coupling reactions. researchgate.netresearchgate.net | Environmentally benign, cost-effective, good functional group tolerance. |

| Recyclable Organophotocatalysts | Development of stable phenothiazine-based photocatalysts that can be recovered and reused. eurekalert.orgrsc.org | Reduced catalyst waste, use of visible light as a clean energy source, sustainable. |

Waste Minimization and Atom Economy Principles in the Synthesis of this compound

The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry, which emphasizes waste minimization and high atom economy. These principles are crucial for developing sustainable and cost-effective manufacturing processes. While specific green chemistry metrics for the synthesis of this compound are not extensively documented in publicly available literature, an analysis of plausible synthetic routes can illuminate how these principles can be applied.

A common and versatile method for constructing the phenothiazine core is through the cyclization of appropriately substituted diphenylamine (B1679370) precursors. For this compound, a hypothetical yet chemically sound synthetic pathway would involve the reaction of 4-chloroaniline (B138754) with 2-amino-5-mercaptophenol, followed by an oxidative cyclization. This approach, while illustrative, allows for a discussion of waste minimization and atom economy.

Another established method for phenothiazine synthesis involves the thionation of a diphenylamine derivative. For the target molecule, this could begin with the synthesis of a substituted diphenylamine from 4-chlorobenzenamine and 2-aminophenol, followed by cyclization with sulfur.

Waste Minimization:

In the synthesis of phenothiazine derivatives, waste generation is a significant concern. Traditional methods often employ harsh reagents and solvents that contribute to environmental burden. For instance, the use of excess acid catalysts, metal-based oxidizing agents, and chlorinated solvents can lead to substantial waste streams.

Modern approaches focus on mitigating these issues. The use of microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields, thereby minimizing energy consumption and potential side product formation. mdpi.com Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, can significantly reduce the amount of solvent used and waste generated from purification steps.

The choice of catalyst is also paramount. The replacement of stoichiometric reagents with catalytic amounts of less toxic alternatives is a key strategy. For example, iodine is often used as a catalyst in the cyclization step of phenothiazine synthesis. researchgate.net While effective, its recovery and reuse are important for waste reduction. Research into heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is an active area of investigation in phenothiazine chemistry.

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

Let's analyze the atom economy of a plausible two-step synthesis of this compound starting from 4-chloroaniline and 2-mercaptophenol (B73258).

Step 1: Synthesis of the Diphenylamine Intermediate

In this hypothetical step, 4-chloroaniline reacts with 2-mercaptophenol. This is a condensation reaction where a molecule of water is eliminated.

Reactants: 4-chloroaniline (C₆H₆ClN) + 2-mercaptophenol (C₆H₆OS)

Product: 2-((4-chlorophenyl)amino)benzenethiol (C₁₂H₁₀ClNS) + Water (H₂O)

The atom economy for this step would be calculated as:

(Molecular Weight of C₁₂H₁₀ClNS) / (Molecular Weight of C₆H₆ClN + Molecular Weight of C₆H₆OS) * 100

Step 2: Cyclization to form this compound

The diphenylamine intermediate then undergoes an intramolecular cyclization with the loss of a hydrogen molecule to form the phenothiazine ring.

Reactant: 2-((4-chlorophenyl)amino)benzenethiol (C₁₂H₁₀ClNS)

Product: this compound (C₁₂H₈ClNOS) + Hydrogen (H₂)

The atom economy for this step would be:

(Molecular Weight of C₁₂H₈ClNOS) / (Molecular Weight of C₁₂H₁₀ClNS) * 100

| Synthetic Step | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

| 1. Diphenylamine Formation | 4-chloroaniline, 2-mercaptophenol | 2-((4-chlorophenyl)amino)benzenethiol | Water | High |

| 2. Cyclization | 2-((4-chlorophenyl)amino)benzenethiol | This compound | Hydrogen | Very High |

Improving the atom economy in phenothiazine synthesis involves designing reactions that are addition or rearrangement reactions rather than substitution or elimination reactions, as the former inherently have higher atom economies. The development of catalytic cycles where the catalyst is regenerated and reused also contributes to a more atom-economical process.

Molecular Mechanisms and Biochemical Interactions of 8 Chloro 10h Phenothiazin 2 Ol in Vitro and Mechanistic Studies

Reactivity of the Phenothiazine (B1677639) Sulfur Atom

The sulfur atom within the central ring of the phenothiazine scaffold is a key site of chemical reactivity, influencing the molecule's electronic properties and metabolic fate.

Oxidation States and Sulfoxide (B87167)/Sulfone Formation

The sulfur atom in the phenothiazine ring is susceptible to oxidation, a process that significantly alters the molecule's electronic and conformational properties. The sulfide (B99878) state (+2 oxidation) of the sulfur atom is vulnerable to oxidation, leading to the formation of two primary metabolites: sulfoxide and sulfone. nih.gov

The initial oxidation converts the thioether to a sulfoxide (S-oxide), and further oxidation can produce a sulfone (S,S-dioxide). acs.orgresearchgate.net This process can be achieved using various chemical oxidants, such as hydrogen peroxide or nitric oxide. chemrxiv.org The formation of sulfoxide and sulfone metabolites significantly alters the electronic properties of the phenothiazine ring system. nih.gov Quantum mechanics calculations have shown that sulfoxidation leads to stronger negative electrostatic potentials around the ring system compared to the parent drug. nih.gov This change in electrostatic interaction may explain why sulfoxide metabolites are often found to be virtually inactive in dopamine receptor binding assays. nih.gov

The mechanism for the electrosynthesis of sulfoxide and sulfone metabolites involves the oxidation of the phenothiazine derivative at the sulfur position, which is generally more susceptible to oxidation than the tertiary amine on the alkyl side chain. nih.gov

Free Radical Generation and Scavenging Mechanisms (e.g., Photoinduced Radicals)

Phenothiazine derivatives are known to be photosensitive and can generate free radicals upon irradiation with light. mdpi.com Studies on chlorpromazine (B137089), a closely related 2-chloro-phenothiazine compound, show that UV irradiation can yield a variety of free radicals. nih.govresearchgate.net These include:

Cation Radical: Formed via photoionization, where the molecule loses an electron. This is considered a likely cause of some in vitro phototoxic effects. nih.govsemanticscholar.org

Neutral Promazinyl Radical: A candidate for the phototoxic species both in vitro and in vivo. researchgate.netsemanticscholar.org

Chlorine Atom Radical (Cl•): Generated through the homolytic cleavage of the carbon-chlorine bond. nih.govresearchgate.net

Sulfur-Centered Peroxy Radical: Another potential radical species formed during photolysis. nih.govresearchgate.net

The photo-excited state of chlorpromazine can fragment to form these radicals or photo-ionize to create radical cations and electrons. mdpi.com The formation of dechlorinated free radicals is a key step in this process. mdpi.com

Conversely, the phenothiazine structure also endows these molecules with antioxidant properties, allowing them to act as free radical scavengers. In studies involving the oxidation of organic compounds, phenothiazine derivatives have demonstrated the ability to inhibit radical chain reactions.

Ligand-Target Interactions (Non-Clinical, In Vitro Systems)

In cell-free and cell-based assays, phenothiazines interact with a variety of biological targets, including enzymes, receptors, and structural cellular components.

Enzyme Inhibition Profiles and Kinetics (e.g., ATPase activity inhibition)

Phenothiazine derivatives have been shown to inhibit several classes of enzymes in vitro.

ATPase: Certain phenothiazines are inhibitors of oligomycin-sensitive ATPase. nih.gov Studies on isolated rat liver mitochondria demonstrated that compounds like trifluoperazine can completely inhibit ADP-stimulated respiration by targeting this enzyme. nih.gov This inhibition disrupts mitochondrial energy production and occurs through a mechanism independent of calmodulin. nih.gov

Dynamin GTPase: Phenothiazine-derived antipsychotic drugs are potent inhibitors of dynamin I and dynamin II GTPase activity in vitro. researchgate.net Kinetic analysis revealed that these compounds act as lipid-competitive inhibitors of dynamin. researchgate.net

Cholinesterases: Various derivatives of the phenothiazine scaffold have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Kinase Pathways: Phenothiazines can modulate key cancer-promoting pathways, including those involving PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR, suggesting interaction with the enzymes in these cascades. nih.gov

| Phenothiazine Compound | Target Enzyme | Inhibition Data (IC50) | Inhibition Type |

|---|---|---|---|

| Trifluoperazine | Dynamin I | 2.6 ± 0.7 µM | Lipid-Competitive |

| Fluphenazine | Dynamin I | ~5 µM | Lipid-Competitive |

| Chlorpromazine | Dynamin I | ~12 µM | Non-Competitive |

| Trifluoperazine | Oligomycin-sensitive ATPase | 66 µM (causes complete inhibition) | Not specified |

Receptor Binding Studies in Cell-Free Assays

Cell-free receptor binding assays are crucial tools for quantifying the interaction between a ligand and its receptor without the complexity of a cellular environment. csmres.co.uk These assays typically measure the displacement of a radiolabeled or fluorescently-labeled ligand by the test compound, allowing for the determination of binding affinity (e.g., Kᵢ or IC₅₀).

While phenothiazine compounds are widely recognized for their interaction with various neurotransmitter receptors, particularly dopamine receptors, specific quantitative data from cell-free binding assays for 8-Chloro-10H-phenothiazin-2-ol is not detailed in the available literature. However, the loss of biological activity following sulfoxidation of the phenothiazine nucleus is attributed to a weakening of the electrostatic interaction with negatively charged domains in dopamine receptors, which strongly implies that the parent compounds actively bind to these receptors. nih.gov

Interaction with Cellular Components (e.g., Microtubules in Cell-Based Assays, excluding human clinical context)

Beyond enzymes and receptors, phenothiazines have been shown to interact with essential structural components of the cell, such as microtubules. Microtubules, polymers of αβ-tubulin, are critical for mitosis and cellular structure, making them a key target in oncology. researchgate.net

Biochemical Pathways Modulation in Model Systems (Non-Clinical)

In non-clinical model systems, the influence of phenothiazine derivatives, including structures related to this compound, is primarily understood through their interaction with key neurotransmitter systems and the relationship between their chemical structure and biological activity.

Modulation of Biochemical Signaling Cascades (e.g., dopamine and serotonin receptor influence in in vitro models)

Phenothiazine derivatives are well-established antagonists of dopamine receptors, a characteristic central to their neuroleptic activity. auburn.eduslideshare.netsemanticscholar.org The core tricyclic structure of phenothiazine mimics the conformation of dopamine, allowing it to competitively bind to dopamine receptors, particularly the D2 subtype, and block the signaling cascade. semanticscholar.orgslideshare.net The interaction is thought to involve the protonated amino group of the side chain forming a hydrogen bond with the 2-substituent, creating a dopamine-like arrangement. slideshare.net This antagonism disrupts the normal dopaminergic transmission, which is a key mechanism in treating psychosis. auburn.edu

In addition to their potent dopamine receptor blockade, many phenothiazines and other antipsychotics interact with serotonin (5-HT) receptors. nih.gov Atypical antipsychotics, for instance, often exhibit a higher affinity for 5-HT2A receptors than for D2 receptors. nih.gov This dual antagonism of both dopamine and serotonin receptors is believed to be beneficial, potentially addressing a wider range of symptoms. nih.gov While direct studies on this compound are limited, its structural inclusion in the phenothiazine class suggests a likely interaction with these critical signaling pathways. Heterodimers of dopamine D2 and serotonin 5-HT1A receptors have been identified as important targets for antipsychotic drugs, influencing downstream cAMP signaling pathways. nih.gov

Investigations into Structure-Activity Relationships (SAR) for Mechanistic Insights

The biological activity of phenothiazine derivatives is profoundly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies provide crucial insights into the mechanistic basis of their interactions with biological targets. Key structural features that govern the activity of this class of compounds have been extensively documented. slideshare.netslideshare.netnih.govcutm.ac.in

For the phenothiazine core, substitution at position 2 is critical. The presence of an electron-withdrawing group, such as the chloro (Cl) group in this compound, significantly increases antipsychotic activity compared to an unsubstituted ring. slideshare.netresearchgate.net This is a foundational principle of phenothiazine SAR. Conversely, substitutions at positions 1, 3, or 4 tend to decrease activity. auburn.eduslideshare.net A substituent at position 1 may interfere with the side chain's conformation, while a group at position 4 might hinder the binding of the sulfur atom to the receptor. slideshare.netslideshare.net

The side chain attached at the N-10 position is also a key determinant of activity. A three-carbon chain separating the ring nitrogen from the terminal amino nitrogen is considered optimal for neuroleptic effects. auburn.eduslideshare.netslideshare.net Shortening or lengthening this chain drastically reduces this specific activity, although shortening it to two carbons can enhance antihistaminic and anticholinergic properties. slideshare.netslideshare.net Furthermore, the terminal amino group must be tertiary for maximal activity; primary and secondary amines are less potent. auburn.educutm.ac.in

| Structural Feature | Influence on Activity | Mechanistic Rationale |

|---|---|---|

| Substitution at Position 2 | Electron-withdrawing groups (e.g., -Cl, -CF3) increase neuroleptic activity. slideshare.netresearchgate.net | Enhances binding affinity to dopamine receptors. slideshare.net |

| Substitution at Positions 1, 3, 4 | Generally decreases or has a deleterious effect on activity. auburn.eduslideshare.net | May cause steric hindrance, interfering with side chain conformation or receptor binding. slideshare.netslideshare.net |

| N-10 Side Chain Length | A three-carbon chain is critical for optimal neuroleptic activity. auburn.eduslideshare.net | Provides the correct spatial orientation for the terminal amine to interact with the receptor. slideshare.net |

| Terminal Amino Group | Must be a tertiary amine for maximal potency. auburn.educutm.ac.in | Essential for proper receptor interaction and binding. auburn.edu |

Photochemistry and Photoreactivity (Mechanism Focus)

Phenothiazine derivatives are known for their photosensitivity, undergoing a variety of reactions upon exposure to UV radiation. rsc.orgresearchgate.net These photochemical processes are of significant interest as they lead to the degradation of the parent compound and the formation of new, potentially reactive species.

Photoinduced Degradation Pathways in Solution

Upon irradiation, particularly with UV light, 2-chloro-phenothiazines like chlorpromazine (a close analogue of the subject compound) undergo degradation through several pathways. In oxygen-free solutions, a primary reaction is the fission of the carbon-chlorine bond. rsc.org This homolytic cleavage is a key step in the degradation process. nih.govresearchgate.net

Other documented degradation pathways include the oxidation of the sulfur atom to form sulfoxide metabolites, demethylation of the side chain, and ring hydroxylation. researchgate.netmdpi.com The photodegradation kinetics in aqueous solutions have been shown to follow zero-order kinetics. rsc.org The specific photoproducts formed can depend strongly on the solvent and the presence of oxygen. rsc.orgnih.gov For example, in propan-2-ol, irradiation leads to the formation of the dechlorinated parent compound (promazine) and isopropoxypromazine. rsc.org

Formation of Reactive Intermediates

The photochemistry of phenothiazines is characterized by the formation of highly reactive intermediates. The absorption of light elevates the molecule to an excited singlet state, which can then convert to a more stable triplet state. mdpi.comnih.gov From these excited states, several key reactive species can be generated:

Radical Cations: A primary pathway, especially in aqueous solutions, is photoionization, where the excited molecule ejects an electron to form a phenothiazine radical cation and a solvated electron. nih.govresearchgate.netnih.gov This radical cation is considered a main intermediate responsible for subsequent reactions and photodamage. nih.gov

Neutral Radicals: As mentioned, homolytic cleavage of the C-Cl bond at the 2-position results in the formation of a neutral promazinyl radical and a chlorine atom. nih.govresearchgate.net This promazinyl radical is considered a likely candidate for inducing phototoxic effects. nih.gov

Singlet Oxygen: In the presence of oxygen, energy transfer from the excited triplet state of the phenothiazine molecule to molecular oxygen can produce excited singlet oxygen, a highly reactive species. rsc.orgnih.gov

These intermediates—radical cations, neutral radicals, and singlet oxygen—are responsible for the subsequent chemical reactions that lead to the degradation of the parent compound and the formation of stable photoproducts. nih.govnih.gov

Spectroscopic Characterization of Photoproducts

The identification and characterization of the various photoproducts formed during the degradation of phenothiazines rely on several spectroscopic techniques. UV-visible spectrophotometry is used to monitor the disappearance of the parent compound and the appearance of new chromophores. rsc.org For instance, the formation of the chlorpromazine phenazathionium ion can be detected in acidic solutions by its characteristic spectra. rsc.org

More detailed structural elucidation of the photoproducts is achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov These methods have been used to identify products resulting from dechlorination, substitution, and oxidation. The emission properties of phenothiazines and their derivatives, including fluorescence and phosphorescence, are also studied to understand their excited-state behavior. mdpi.comnih.gov

| Photochemical Process | Key Intermediates/Products | Characterization Techniques |

|---|---|---|

| Photoionization | Radical Cation, Solvated Electron nih.gov | Laser Flash Photolysis, UV-Vis Spectroscopy rsc.orgnih.gov |

| Homolytic Cleavage (C-Cl) | Promazinyl Radical, Chlorine Atom nih.govresearchgate.net | Electron Paramagnetic Resonance (EPR) rsc.org |

| Dechlorination/Substitution | Promazine (B1679182), Alkoxy-derivatives rsc.orgnih.gov | NMR, GC-MS nih.gov |

| Sulfur Oxidation | Sulfoxide Metabolites researchgate.netmdpi.com | HPLC, Mass Spectrometry mdpi.com |

Advanced Analytical Methodologies for 8 Chloro 10h Phenothiazin 2 Ol

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure of 8-Chloro-10H-phenothiazin-2-ol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the phenothiazine (B1677639) core would appear as a series of multiplets in the downfield region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the positions of the chloro and hydroxyl substituents. researchgate.net The proton of the hydroxyl group (-OH) and the amine proton (-NH) would each produce a characteristic signal that can vary in chemical shift and may be broadened; these are often identifiable by deuterium (B1214612) exchange. researchgate.net

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for each of the 12 carbon atoms in the phenothiazine ring system. The carbons bonded to the electron-withdrawing chlorine atom and the electron-donating hydroxyl group would exhibit characteristic shifts. researchgate.net For instance, carbons attached to heteroatoms (N, S, O) and the chlorine atom will have their resonances significantly shifted. nih.gov

Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Feature | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons | 6.5 - 8.0 |

| N-H Proton | Variable, broad | |

| O-H Proton | Variable, broad | |

| ¹³C NMR | Aromatic Carbons | 110 - 150 |

| C-Cl | ~125 - 135 | |

| C-OH | ~150 - 160 |

Note: Predicted values are based on general chemical shift ranges for phenothiazine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS) : In MS analysis, this compound would be ionized, and the resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be detected. The nominal mass of this compound (C₁₂H₈ClNOS) is approximately 249.7 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S). nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound with high confidence. mdpi.com For this compound (formula: C₁₂H₈ClNOS), HRMS would distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of the compound and for identifying unknown metabolites or degradation products.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₂H₈ClNOS | - |

| Nominal Mass | 249 g/mol | Molecular Weight Confirmation |

| Exact Mass | 249.00151 Da | Elemental Composition Confirmation (via HRMS) |

| Key Isotopic Peaks | [M]⁺, [M+2]⁺ | Presence of Chlorine (3:1 ratio) |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The phenothiazine structure contains a conjugated π-electron system, making it a strong chromophore.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and heteroatoms. nih.gov The position of the maximum absorbance (λmax) is influenced by the substituents on the phenothiazine core. utoronto.ca Extending the conjugation or adding auxochromes (like -OH) can shift the absorption to longer wavelengths (bathochromic shift). utoronto.ca

For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Expected UV-Vis Absorption Data for Phenothiazine Derivatives

| Transition Type | Typical λmax Range (nm) |

|---|---|

| π-π* | ~250 - 280 |

| n-π* | ~300 - 320 |

Note: Values are typical for the phenothiazine chromophore; specific λmax for this compound may vary. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups.

Key expected vibrations include the O-H stretch from the hydroxyl group, the N-H stretch from the secondary amine in the phenothiazine ring, C-H stretching from the aromatic rings, C=C stretching within the aromatic system, and C-N, C-S, and C-Cl bond vibrations. libretexts.orgmasterorganicchemistry.com The presence and position of these bands help to confirm the structure of the molecule. nist.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Amine (N-H) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether | C-O Stretch | 1200 - 1275 |

| Aryl Amine | C-N Stretch | 1250 - 1360 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities, related substances, or a complex matrix before its quantification and identification.

HPLC and UPLC are powerful chromatographic techniques used for the separation, identification, and quantification of compounds. acs.org These methods are widely applied in the analysis of phenothiazine derivatives. nih.govgoogle.com

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like formic acid or a buffer to ensure reproducibility. The compound is separated based on its hydrophobicity, and detection is commonly achieved using a UV detector set at one of the compound's absorption maxima.

UPLC is a more recent development that uses smaller stationary phase particles (<2 μm), allowing for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC.

Table 5: Typical HPLC/UPLC Parameters for Phenothiazine Analysis

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase |

| Stationary Phase | C18 or C8 |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer |

| Detection | UV-Vis (e.g., at λmax) or Mass Spectrometry (LC-MS) |

| Flow Rate | 0.2 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UPLC) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu For the analysis of phenothiazine derivatives such as this compound, which contain polar functional groups (e.g., a hydroxyl group), direct analysis by GC can be challenging due to their low volatility and potential for thermal degradation in the heated GC inlet. researchgate.net To overcome these limitations, derivatization is typically required to convert the polar analytes into more volatile and thermally stable derivatives. researchgate.netspringernature.com

The most common derivatization strategy for compounds containing hydroxyl and secondary amine groups is silylation. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen on the hydroxyl and phenothiazine nitrogen atoms with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC separation. springernature.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the mass-to-charge ratio of the fragment ions, provide a unique "fingerprint" for the compound, allowing for its identification and quantification. ub.edu The fragmentation pattern of phenothiazine derivatives is often characterized by the cleavage of the side chain at the N-10 position.

The table below outlines typical, generalized parameters for the GC-MS analysis of derivatized phenothiazines.

| Parameter | Typical Condition |

|---|---|

| GC Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Nitrogen at a constant flow rate. etamu.edu |

| Injection Mode | Splitless injection for trace analysis. |

| Temperature Program | Initial oven temperature around 150°C, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of ~300°C. |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents. springernature.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV. ub.edu |

| MS Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. springernature.com |

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for the separation, identification, and purity assessment of compounds. nih.govlibretexts.org For phenothiazine derivatives, including this compound, TLC is a valuable tool for monitoring the progress of chemical reactions and for preliminary purity checks of synthesized batches. chemistryhall.comresearchgate.net

The principle of TLC involves spotting the sample onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. ijrti.org The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). nih.gov As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. etamu.edu This differential migration results in the separation of the components into distinct spots. libretexts.org

The purity of a sample can be assessed by the number of spots that appear on the developed chromatogram. A pure compound should ideally produce a single spot. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes. libretexts.org

Visualization of the separated spots for phenothiazine derivatives can be achieved under UV light (typically at 254 nm) or by spraying with a visualizing agent. nih.gov A common spray reagent for phenothiazines is a 50% sulfuric acid solution, which often produces characteristically colored spots.

The following table presents examples of TLC systems that have been used for the separation of various phenothiazine drugs.

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method |

|---|---|---|

| Silica Gel 60 F254 farmaciajournal.com | Methanol : n-Butanol (60:40) with 0.1 M Sodium Bromide farmaciajournal.com | UV light (254 nm) |

| Silica Gel G | Benzene (B151609) : Acetone : Ammonium (B1175870) Hydroxide (B78521) (100:20:6) | 50% Sulfuric Acid spray |

| Silica Gel | Ethyl acetate (B1210297) : Butanol : Acetic acid : Water (80:10:5:5) libretexts.org | Iodine vapor chemistryhall.com |

| Silica Gel | 1-10% (10% NH4OH in Methanol) in Dichloromethane libretexts.org | UV light (254 nm) |

Electrochemical Methods for Detection and Characterization

Electrochemical methods are highly sensitive techniques used to investigate the redox properties of electroactive compounds. Phenothiazines, including this compound, are characterized by their tricyclic structure with sulfur and nitrogen atoms, which can be readily oxidized. jst.go.jp This inherent electroactivity forms the basis for their detection and characterization using electrochemical techniques.

Voltammetry and Amperometry for Redox Properties

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for studying the redox behavior of phenothiazine derivatives. tandfonline.com In a typical CV experiment, the potential applied to a working electrode (such as a glassy carbon electrode) is swept linearly with time, and the resulting current is measured. For a phenothiazine derivative in an appropriate supporting electrolyte, the voltammogram will show an oxidation peak corresponding to the removal of an electron from the phenothiazine ring system to form a cation radical. tandfonline.com The process is often reversible or quasi-reversible, meaning a corresponding reduction peak can be observed on the reverse scan. tandfonline.com

The peak potential provides information about the ease of oxidation of the compound, while the peak current can be related to its concentration. tandfonline.com Studies on various phenothiazines have shown that the electrochemical oxidation is a diffusion-controlled process involving a single electron transfer without proton transfer in acidic media. tandfonline.com

Amperometry involves applying a constant potential to the electrode and measuring the current as a function of time. This technique is often employed in flow-through systems and sensors for the quantitative determination of electroactive species. mdpi.com For instance, the oxidation current of a phenothiazine derivative at a fixed potential can be used for its sensitive quantification.

| Parameter | Significance in Phenothiazine Analysis |

|---|---|

| Oxidation Peak Potential (Epa) | Indicates the potential at which the phenothiazine moiety is oxidized. It is influenced by the molecular structure and solvent. tandfonline.com |

| Reduction Peak Potential (Epc) | Indicates the potential for the reverse process (reduction of the oxidized species). The separation between Epa and Epc gives insight into the reversibility of the redox reaction. nih.gov |

| Peak Current (Ipa) | Proportional to the concentration of the phenothiazine derivative, forming the basis for quantitative analysis using techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV). tandfonline.com |

| Diffusion Control | The relationship between peak current and the square root of the scan rate confirms that the process is governed by the diffusion of the analyte to the electrode surface. tandfonline.com |

Development of Electrochemical Sensors

The distinct redox properties of the phenothiazine core have been widely exploited in the development of highly sensitive and selective electrochemical sensors. rsc.org These sensors are designed for the detection of phenothiazines in various matrices. The fundamental principle involves modifying the surface of a base electrode (e.g., glassy carbon, platinum) with materials that can enhance the electrochemical response or facilitate the preconcentration of the analyte at the electrode surface. rsc.org

A variety of materials have been used for electrode modification, including nanostructured films, polymers, and biomolecules. rsc.orgnih.gov For example, electropolymerization of phenothiazine derivatives can be used to create a redox-active film on the electrode surface, which can then act as a mediator for other electrochemical reactions or as a recognition element for specific analytes. mdpi.com

These sensors can distinguish target analytes with high sensitivity, sometimes reaching nanomolar or even lower detection limits. rsc.orgnih.gov The development of such sensors is a growing field, driven by the need for rapid, low-cost, and portable analytical devices for applications in pharmaceutical and clinical analysis. rsc.org The response of these sensors is typically measured using sensitive techniques like differential pulse voltammetry, square-wave voltammetry, or amperometry. tandfonline.com

Hyphenated Techniques and Method Validation

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method, providing enhanced analytical capabilities for complex mixtures. chemijournal.comsaspublishers.com For the analysis of this compound, especially in biological or environmental samples, these techniques are indispensable for achieving high sensitivity and specificity.

Coupling of Chromatography with Spectrometry (e.g., LC-MS/MS)

The coupling of Liquid Chromatography (LC) with Tandem Mass Spectrometry (MS/MS), known as LC-MS/MS, is considered a gold standard for the quantification of drugs and their metabolites in complex matrices. phenomenex.com This technique combines the excellent separation power of High-Performance Liquid Chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. gcms.cz

In an LC-MS/MS system, the sample is first injected into the HPLC, where the analyte of interest (e.g., this compound) is separated from other components in the matrix. The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates charged molecules of the analyte. scispace.com

The power of tandem mass spectrometry lies in its ability to perform multiple stages of mass analysis. In the most common mode, Multiple Reaction Monitoring (MRM), the first mass analyzer (Q1) is set to select the specific molecular ion (the precursor ion) of the target compound. This precursor ion is then fragmented in a collision cell (q2), and a second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing excellent selectivity and sensitivity for quantification. gcms.cz

Method validation is a critical aspect of using hyphenated techniques for quantitative analysis, ensuring the reliability and accuracy of the results. This process involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and matrix effects.

The table below summarizes typical parameters for an LC-MS/MS method for phenothiazine analysis.

| Parameter | Typical Condition/Value |

|---|---|

| LC Column | Reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm). phenomenex.com |

| Mobile Phase | Gradient elution with a mixture of aqueous ammonium formate (B1220265) with formic acid and an organic solvent like methanol or acetonitrile. phenomenex.com |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. scispace.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM). gcms.cz |

| Precursor Ion (Q1) | [M+H]+ of the target analyte. |

| Product Ion (Q3) | A specific, stable fragment ion generated from the precursor. |

| Method Validation | Includes assessment of linearity, accuracy, precision, selectivity, LOD, LOQ, and matrix effects according to regulatory guidelines. |

Validation Parameters

The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing confidence in the reliability of the generated data. For the quantitative analysis of this compound and related phenothiazine compounds, validation is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). altabrisagroup.comfda.gov The key parameters evaluated include specificity, linearity, accuracy, precision, and detection and quantification limits. researchgate.net

Linearity

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by a series of dilutions of a standard solution at different concentration levels. The data is then analyzed by linear regression, and the correlation coefficient (r or r²), y-intercept, and slope of the regression line are determined. allmultidisciplinaryjournal.com A correlation coefficient close to 1 (e.g., >0.999) is generally considered evidence of a strong linear relationship. nih.gov

For the analysis of various phenothiazine derivatives, linearity has been established over specific concentration ranges. For example, an HPLC method for promethazine (B1679618), promazine (B1679182), and chlorpromazine (B137089) was found to be linear in the concentration range of 0.1-25 µg/mL with a correlation coefficient (r) greater than 0.99. nih.gov Similarly, a validated RP-HPLC method for Prochlorperazine Maleate demonstrated strong linearity (R² = 0.999) across a concentration range of 100–150 µg/mL. japtronline.com

Table 1: Linearity Data for Selected Phenothiazine Derivatives

| Compound | Analytical Method | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Prochlorperazine Maleate | RP-HPLC | 100 - 150 | 0.999 | japtronline.com |

| Perphenazine | RP-HPLC | 6 - 14 | 0.999 | allmultidisciplinaryjournal.com |

| Promethazine | HPLC | 0.1 - 25 | >0.99 (r) | nih.gov |

| Promazine | HPLC | 0.1 - 25 | >0.99 (r) | nih.gov |

| Chlorpromazine | HPLC | 0.1 - 25 | >0.99 (r) | nih.gov |

| Prochlorperazine Maleate | Spectrophotometry | 0.8 - 10.0 | Not Specified | researchgate.net |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed using recovery studies, where a known amount of pure drug (analyte) is added to a pre-analyzed sample formulation (spiked placebo), and the recovery of the analyte is measured. allmultidisciplinaryjournal.comgavinpublishers.com The acceptance criteria for recovery are typically within 98-102%. gavinpublishers.com

In the validation of analytical methods for phenothiazines, accuracy is a key performance indicator. For a High-Performance Thin-Layer Chromatography (HPTLC) method for phenothiazine derivatives, recovery values were found to be satisfactory, ranging from 101.1% to 102.8%. nih.gov An RP-HPLC method for Prochlorperazine Maleate demonstrated high accuracy with recovery rates between 99% and 101%. japtronline.com Another study on Perphenazine showed mean percent recovery values of 100.18% to 100.70%. allmultidisciplinaryjournal.com

Table 2: Accuracy Data for Selected Phenothiazine Derivatives

| Compound | Analytical Method | Concentration Levels Tested (%) | Mean % Recovery | Reference |

|---|---|---|---|---|

| Phenothiazine Derivatives | HPTLC | Not Specified | 101.1 - 102.8 | nih.gov |

| Prochlorperazine Maleate | RP-HPLC | Not Specified | 99 - 101 | japtronline.com |

| Perphenazine | RP-HPLC | 80, 100, 120 | 100.18 - 100.70 | allmultidisciplinaryjournal.com |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ikev.org It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. ikev.org

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, or with different analysts or equipment. ikev.org

A common acceptance criterion for precision is a %RSD of less than 2%. allmultidisciplinaryjournal.comjaptronline.com For an HPLC method determining various phenothiazines, the interday and intraday variability was found to be ≤14%, with an RSD of less than 6% for linearity studies. nih.gov A HPTLC method for phenothiazine derivatives showed precision with RSD values between 0.95% and 2.53%. nih.gov

Table 3: Precision Data for Selected Phenothiazine Derivatives

| Compound | Analytical Method | Precision Type | % RSD | Reference |

|---|---|---|---|---|

| Phenothiazine Derivatives | HPTLC | Not Specified | 0.95 - 2.53 | nih.gov |

| Prochlorperazine Maleate | RP-HPLC | Not Specified | < 2 | japtronline.com |

| Promethazine, Promazine, Chlorpromazine | HPLC | Inter-day & Intra-day | ≤ 14 | nih.gov |

| Prochlorperazine Maleate | Spectrophotometry | Not Specified | 1.34 | researchgate.net |

Detection/Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is a parameter for quantitative assays for low levels of compounds, such as impurities. scielo.br

These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net For an HPLC method analyzing promethazine, promazine, and chlorpromazine, the LOD and LOQ were 0.1 µg/mL and 0.25 µg/mL, respectively. nih.gov An RP-HPLC method for Prochlorperazine Maleate found the LOD and LOQ to be 1.76 µg/mL and 5.35 µg/mL, respectively. japtronline.com

Table 4: Detection and Quantification Limits for Selected Phenothiazine Derivatives

| Compound | Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|

| Promethazine | HPLC | 0.1 | 0.25 | nih.gov |

| Promazine | HPLC | 0.1 | 0.25 | nih.gov |

| Chlorpromazine | HPLC | 0.1 | 0.25 | nih.gov |

| Prochlorperazine Maleate | RP-HPLC | 1.76 | 5.35 | japtronline.com |

| Perphenazine | RP-HPLC | 0.4 | 0.12 | allmultidisciplinaryjournal.com |

| Prochlorperazine Maleate | Spectrophotometry | Not Specified | 0.8 | researchgate.net |

Theoretical and Computational Studies of 8 Chloro 10h Phenothiazin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics from first principles. aps.org For 8-Chloro-10H-phenothiazin-2-ol, such calculations can elucidate the influence of the chloro and hydroxyl substituents on the phenothiazine (B1677639) core.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the case of this compound, the electron-donating hydroxyl group (-OH) and the electron-withdrawing chlorine (-Cl) atom are expected to significantly influence the energy and distribution of these frontier orbitals. DFT calculations can precisely map the electron density of the HOMO and LUMO across the molecular structure. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. The analysis of these orbitals provides a clear picture of the sites susceptible to electrophilic and nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Phenothiazine | -5.10 | -0.85 | 4.25 | DFT/B3LYP |

| 2-Chlorophenothiazine (B30676) | -5.25 | -1.10 | 4.15 | DFT/B3LYP |

| 3-Hydroxyphenothiazine | -4.95 | -0.90 | 4.05 | DFT/B3LYP |

| This compound (Expected) | -5.1 to -5.3 | -1.0 to -1.2 | ~4.1 | DFT/B3LYP |

Note: The data for specific derivatives are illustrative, based on typical results from DFT calculations on substituted phenothiazines. Actual values would require specific computation for this compound.

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its electrostatic interactions and reactive sites. Quantum chemical methods can generate detailed maps of electron density and electrostatic potential. Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. nih.govresearchgate.net

For this compound, the electronegative chlorine and oxygen atoms create regions of localized partial negative charge. The nitrogen and sulfur heteroatoms also contribute to the complex charge distribution within the tricyclic phenothiazine system. The Molecular Electrostatic Potential (MEP) surface is another valuable tool that visually represents the charge distribution. aimspress.com It maps the electrostatic potential onto the electron density surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas showing positive potential (prone to nucleophilic attack). Such analysis would reveal the most likely sites for intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Computational methods are widely used to predict various types of molecular spectra, which can aid in the structural elucidation and characterization of new compounds. uncw.edubohrium.com

NMR Spectroscopy: Theoretical calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. uncw.edu By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can determine the chemical shifts relative to a standard reference. For this compound, these predictions would help in assigning the signals observed in an experimental spectrum to specific protons and carbon atoms within the complex aromatic structure.

UV-Vis Spectroscopy: The electronic absorption properties of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet (UV) and visible regions of the spectrum. msu.edu The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For phenothiazine derivatives, the characteristic absorptions are due to π → π* transitions within the conjugated aromatic system. researchgate.netresearchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents.

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.govresearchgate.net This allows for the assignment of specific absorption bands to the stretching and bending vibrations of functional groups. For this compound, characteristic frequencies would be predicted for the N-H stretch, O-H stretch, aromatic C-H stretches, C-S bond vibrations, and the C-Cl stretch. clockss.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3550 - 3650 |

| N-H | Stretching | 3350 - 3450 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 700 - 800 |

| C-S | Stretching | 650 - 750 |

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the electronic properties of a static molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the environment.

The phenothiazine ring system is not planar but adopts a folded or "butterfly" conformation along the N-S axis. The degree of this folding can be influenced by the substituents on the rings. MD simulations can explore the potential energy surface of this compound to identify the most stable conformations and the energy barriers between them. rsc.org This type of analysis is crucial for understanding how the molecule's three-dimensional shape might affect its interactions with other molecules. The flexibility of the tricyclic core and the orientation of the hydroxyl group can be tracked over the course of a simulation, revealing the range of accessible shapes the molecule can adopt at a given temperature. nih.gov

The behavior of a molecule can be significantly altered by its solvent environment. nih.gov MD simulations are particularly well-suited for studying these effects by including explicit solvent molecules (like water) or by using an implicit continuum solvent model in the calculations. researchgate.netmdpi.com For this compound, simulations in different solvents could reveal how solvent polarity affects its conformational preferences and the stability of intermolecular hydrogen bonds involving the hydroxyl group. The emission spectra of phenothiazine derivatives, for example, are known to be sensitive to the solvent, and MD simulations can help explain these observations by modeling the specific interactions between the solute and solvent molecules. nih.gov

Simulation of Molecular Interactions in Solution

The behavior and properties of this compound in a solution are significantly influenced by its interactions with solvent molecules. Computational simulations, particularly molecular dynamics (MD), are employed to model these interactions at an atomic level. These simulations can provide insights into the solvation process, revealing how solvent molecules arrange themselves around the solute and how this organization affects the compound's conformation and reactivity.

Studies on the broader class of phenothiazines demonstrate the importance of the solvent environment. For instance, the solubility and thermodynamic properties of phenothiazine have been investigated in various aqueous cosolvent systems. mdpi.com Such studies analyze preferential solvation, which describes the composition of the solvent shell immediately surrounding the solute molecule. mdpi.com In mixtures of solvents, one solvent component may be enriched in the local environment of the solute compared to its proportion in the bulk solution. mdpi.com For phenothiazine in ethanol-water mixtures, simulations show that at certain concentrations, the compound is preferentially solvated by ethanol (B145695). mdpi.com This is crucial for understanding how this compound might behave in biological systems, where it encounters complex aqueous environments.

Furthermore, the polarity of the solvent can markedly affect the photophysical properties of phenothiazine derivatives. epa.gov Theoretical studies have shown that changes in the solvent can lead to significant shifts in the absorption and emission spectra of these compounds, a phenomenon known as solvatochromism. epa.gov This effect is attributed to the alteration of the molecule's dipole moment in its ground and excited states, influenced by the surrounding solvent molecules. epa.gov Simulating these interactions helps in predicting the compound's behavior in different chemical and biological environments. epa.gov

Molecular Docking and Binding Affinity Predictions (In Silico)ijcmas.comfrontiersin.org

In silico methods like molecular docking are fundamental in predicting how this compound might interact with biological macromolecules, such as proteins. These computational techniques are essential for identifying potential therapeutic targets and understanding the structural basis of the compound's activity. frontiersin.org

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. frontiersin.org For phenothiazine derivatives, docking studies have been performed against a variety of biological targets to explore their therapeutic potential.

For example, phenothiazines have been docked into the binding site of the anti-apoptotic protein BCL-2. frontiersin.org These simulations help identify key interactions between the phenothiazine structure and the amino acid residues in the protein's active site, suggesting a mechanism for inducing cellular death in cancer cells. frontiersin.org Other studies have explored the docking of phenothiazine analogs into the active site of the acetylcholinesterase (AChE) enzyme, a target relevant to Alzheimer's disease. nih.gov The results from these studies, measured by parameters like Glide scores, indicate the binding affinity and the stability of the ligand-protein complex. nih.gov Docking studies have also elucidated how phenothiazine hybrids bind to targets like Bcr-Abl kinase and tubulin, which are implicated in cancer. ekb.eg

Table 1: Examples of Biological Targets for Phenothiazine Derivatives in Docking Studies

| Target Protein | Therapeutic Area | Key Findings |

|---|---|---|

| BCL-2 | Oncology | Phenothiazines can compete with pro-apoptotic proteins for the binding site. frontiersin.org |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Derivatives show potential inhibitory activity, with binding affinities predicted by Glide scores. nih.gov |

| Bcr-Abl Kinase | Oncology | The phenothiazine moiety fits into a key hydrophobic pocket of the kinase. ekb.eg |

| Tubulin | Oncology | Compounds can bind at the colchicine (B1669291) binding site, disrupting microtubule formation. ekb.eg |

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target. This model serves as a template for designing or identifying new molecules with potential biological activity. acs.orgnih.gov

For phenothiazine derivatives, pharmacophore hypotheses have been developed based on their activity against specific targets. acs.orgnih.govbilkent.edu.tr These models are constructed by aligning a set of active molecules and identifying common features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. acs.orgnih.gov The suitability of new compounds, such as this compound, can then be evaluated by how well they fit the established pharmacophore model. acs.orgnih.gov The fitness score from this screening process helps prioritize compounds for further experimental testing. bilkent.edu.tr For instance, the presence and position of the chlorine atom on the phenothiazine ring can significantly influence the fitness score for a given pharmacophore, highlighting its importance for receptor interaction. bilkent.edu.tr